molecular formula C10H16N6 B8197528 1,6-di(1H-1,2,4-triazol-1-yl)hexane

1,6-di(1H-1,2,4-triazol-1-yl)hexane

Cat. No. B8197528
M. Wt: 220.27 g/mol
InChI Key: WUGSMDPWLKEWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-di(1H-1,2,4-triazol-1-yl)hexane is a useful research compound. Its molecular formula is C10H16N6 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-di(1H-1,2,4-triazol-1-yl)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-di(1H-1,2,4-triazol-1-yl)hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermal Degradation Analysis : Shimasaki et al. (1988) demonstrated the utility of 1,6-bis(2-oxooxazolidin-3-ylcarbonylamino)hexane, a derivative of 1,6-di(1H-1,2,4-triazol-1-yl)hexane, for identifying effluent compounds from thermal degradation processes (Shimasaki et al., 1988).

  • Selective Extraction : It is used in the selective extraction of Am(III) from acidic solutions, demonstrating high efficiency and selectivity with separation factors of 150, as noted by Kolarik et al. (1999) (Kolarik et al., 1999).

  • Antimicrobial and Antioxidant Research : According to Düğdü et al. (2014), this compound has potential applications in antimicrobial and antioxidant studies (Düğdü et al., 2014).

  • Antiproliferative and Anticancer Activity : Pitucha et al. (2012) identified the antiproliferative and anticancer activity of 1,6-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)hexanes, which are effective against human tumor cell lines and antimicrobial agents (Pitucha et al., 2012).

  • Metal-Organic Frameworks : Liu et al. (2007) showed its use in preparing various metal-organic frameworks with diverse dimensionalities, influenced by metal/ligand ratios and anions (Liu et al., 2007).

  • Optoelectronic and Biological Applications : Yuan et al. (2012) noted its role in self-assembling into high emission efficiency nanofibers, which are significant for optoelectronic and biological applications (Yuan et al., 2012).

  • Synthesis of Luminescent Ag(I) Coordination Polymers : Huo et al. (2016) discussed the use of 1,6-bis(2H-1,2,3-triazol-2-yl)hexane, a related compound, in synthesizing luminescent Ag(I) coordination polymers (Huo et al., 2016).

  • Advanced Heterocyclic Intermediate : Sirois et al. (2018) identified it as an advanced heterocyclic intermediate used in scientific research (Sirois et al., 2018).

  • Dopamine D3 Receptor Antagonists : Micheli et al. (2010) reported that 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes, a structurally related class, are highly potent and selective dopamine D3 receptor antagonists, highlighting its importance in neuropsychiatric drug development (Micheli et al., 2010).

  • Electrochemical and Photocatalytic Applications : Wang et al. (2012) and Ying et al. (2020) described its role in the assembly of Keggin-based hybrid complexes, indicating potential in electrochemical and photocatalytic applications (Wang et al., 2012), (Ying et al., 2020).

properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)hexyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1(3-5-15-9-11-7-13-15)2-4-6-16-10-12-8-14-16/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGSMDPWLKEWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-di(1H-1,2,4-triazol-1-yl)hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.